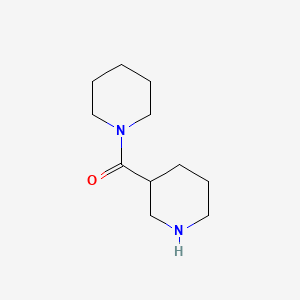

Piperidin-1-yl(piperidin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Piperidin-1-yl(piperidin-3-yl)methanone” is a compound that falls under the category of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Chemical Reactions Analysis

While specific chemical reactions involving “Piperidin-1-yl(piperidin-3-yl)methanone” were not found in the available resources, piperidine derivatives are known to participate in various chemical reactions .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Piperidine derivatives, including Piperidin-1-yl(piperidin-3-yl)methanone, are synthesized using various starting materials and methods to yield compounds with potential biological activities. For instance, Zheng Rui described the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate, highlighting the process's reasonable yield and the ease of obtaining starting materials (Zheng Rui, 2010).

Anticancer and Antileukemic Activity

- Novel 4‐(3‐(Piperidin‐4‐yl) Propyl)Piperidine Derivatives were synthesized and tested for their antiproliferative activity against human leukemia cells, showing that certain compounds were potent in inducing apoptosis. This research underscores the anticancer potential of piperidine frameworks when functional groups are varied (K. Vinaya et al., 2011).

Structural and Thermal Studies

- The compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime was synthesized and its structure confirmed by single crystal X-ray diffraction studies. The research provided insights into the molecule's thermal stability and interaction energies, contributing to a deeper understanding of such compounds' structural properties (C. S. Karthik et al., 2021).

Antimicrobial Activity

- Piperidin-1-yl(piperidin-3-yl)methanone derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Certain compounds exhibited significant antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

piperidin-1-yl(piperidin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(10-5-4-6-12-9-10)13-7-2-1-3-8-13/h10,12H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZRYTYCKGZYLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960980 |

Source

|

| Record name | (Piperidin-1-yl)(piperidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidin-1-yl(piperidin-3-yl)methanone | |

CAS RN |

40576-21-4 |

Source

|

| Record name | Ketone, piperidino 3-piperidyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040576214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Piperidin-1-yl)(piperidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)

![3-Nitroimidazo[1,2-a]pyridine](/img/structure/B1296164.png)